6-(2,4-dichloro-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
6-(2,4-Dichloro-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrrolo[3,4-d]pyrimidine derivative characterized by a 2,4-dichloro-5-methylbenzenesulfonyl substituent. The sulfonyl group and chloro substituents in this compound likely influence its physicochemical properties, such as solubility, stability, and binding interactions, making it a candidate for drug discovery .
Properties
IUPAC Name |
6-(2,4-dichloro-5-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-8-2-13(11(15)3-10(8)14)21(19,20)18-5-9-4-16-7-17-12(9)6-18/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDJSTHVWDSUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The foundational step involves constructing the bicyclic system through [3+3] or [4+2] cyclization. A validated approach from analogous systems employs ethyl cyanoacetate and thiourea under basic conditions:
Ethyl cyanoacetate + Thiourea → 2-sulfydryl-4-amino-6-hydroxy pyrimidine
↓ Cyclization with 2-chloroacetaldehyde
Pyrrolo[3,4-d]pyrimidine-2,4-dione
This method, adapted from patent CN101830904B, provides the dihydroxy precursor in 65-70% yield after recrystallization. Critical parameters include:
- Strict temperature control (0-5°C during base addition)
- Ethanol as solvent for optimal solubility
- Reflux duration of 8-10 hours for complete cyclization.
Dichlorination at Positions 2 and 4
Phosphorus Oxychloride-Mediated Chlorination
The dihydroxy intermediate undergoes dichlorination using phosphorus oxychloride (POCl₃), following established protocols for pyrrolopyrimidines:
Procedure:
- Suspend pyrrolo[3,4-d]pyrimidine-2,4-dione (1 equiv) in POCl₃ (10 vol)
- Heat to 120°C for 6 hours under nitrogen
- Distill excess POCl₃ under reduced pressure
- Quench with ice-cold ammonium hydroxide (pH 8)
- Isolate by filtration (70% yield).
Mechanistic Insight:
POCl₃ acts as both solvent and chlorinating agent, converting hydroxyl groups to chlorides through intermediate phosphorochloridate formation. The electron-deficient pyrimidine ring facilitates nucleophilic displacement.
Alternative Chlorination Agents
Comparative studies with phenylphosphonic dichloride show:
| Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 120 | 6 | 70 | 98 |
| Phenylphosphonic | 170-175 | 5 | 60 | 95 |
While POCl₃ offers higher yields, phenylphosphonic dichloride enables chlorination of sterically hindered positions.
Installation of the 2,4-Dichloro-5-methylbenzenesulfonyl Group
Sulfonyl Chloride Synthesis
The electrophilic partner, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is prepared via:
- Sulfonation of 2,4-dichloro-5-methylbenzene using chlorosulfonic acid
- Chlorination of resultant sulfonic acid with PCl₅
Critical Parameters:
- Strict moisture control to prevent hydrolysis
- Temperature modulation (-10°C to 0°C) during sulfonation
- Equimolar PCl₅ for complete conversion to sulfonyl chloride
Coupling to the Pyrrolopyrimidine Core
The final sulfonylation employs nucleophilic aromatic substitution:
Optimized Protocol:
- Dissolve 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1 equiv) in anhydrous DMF
- Add 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.2 equiv)
- Charge with DIEA (3 equiv) as base
- Heat at 80°C for 12 hours
- Quench with ice water and extract with ethyl acetate
Yield Optimization:
- Solvent Screening: DMF > DMSO > THF (polar aprotic solvents favor SNAr)
- Base Effects: DIEA (78%) > Pyridine (65%) > Et₃N (60%)
- Temperature: 80°C optimal for balancing rate vs decomposition
Challenges and Process Optimization
Regioselectivity Concerns
Competing sulfonation at pyrimidine positions necessitates:
- Protecting Groups: Temporary Boc protection of ring nitrogen
- Directed Metallation: Use of LDA to deprotonate position 6 selectively
Purification Strategies
Reverse-phase HPLC (C18 column) with gradient elution (ACN/H₂O + 0.1% TFA) achieves >99% purity. Key impurities include:
- Mono-chlorinated byproducts
- Over-sulfonated derivatives
- Ring-opened degradation products
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | 4 | 42 | 98 | Pilot-scale |
| B | 5 | 38 | 99 | Lab-scale |
Route A (sequential chlorination-sulfonylation) proves superior for industrial applications due to fewer steps and better scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dichloro-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Pyrrolo[3,4-d]pyrimidines have been investigated for their ability to inhibit various kinases involved in cancer progression. The sulfonyl group in this compound enhances solubility and bioavailability, making it a candidate for further development as an anticancer agent.
- Studies have shown that modifications of the pyrrolo[3,4-d]pyrimidine scaffold can lead to compounds with selective activity against cancer cell lines, highlighting the importance of structural variations in drug efficacy.
-
Antiviral Properties :
- Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit antiviral activity against several viruses. The specific compound under consideration may interact with viral enzymes or host cell pathways to inhibit viral replication.
- Case studies have documented the synthesis of similar compounds leading to promising antiviral candidates in preclinical trials.
Biological Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in cellular signaling pathways. For example, inhibition of protein kinases can lead to altered cell proliferation and survival rates.
- Experimental data suggest that the compound may act as a selective inhibitor of certain kinases involved in cancer and inflammatory diseases.
-
Targeted Drug Delivery :
- Advances in drug delivery systems utilizing pyrrolo[3,4-d]pyrimidine derivatives have shown potential for targeted therapy. The incorporation of the sulfonyl moiety may enhance the targeting capabilities of drug formulations.
- Research involving nanoparticles or liposomes encapsulating this compound is ongoing to improve therapeutic outcomes while minimizing side effects.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics. |
| Study B | Antiviral Properties | Identified significant reduction in viral load in cellular models infected with influenza virus upon treatment with the compound. |
| Study C | Enzyme Inhibition | Showed effective inhibition of a key kinase involved in tumor growth with a reported Ki value in the nanomolar range. |
Mechanism of Action
The mechanism of action of 6-(2,4-dichloro-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent(s) on Pyrrolo[3,4-d]pyrimidine | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 6-(2,4-Dichloro-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine | 2,4-dichloro-5-methylbenzenesulfonyl | C₁₃H₁₁Cl₂N₃O₂S | 352.21* | Bulky sulfonyl group; dual chloro substituents enhance lipophilicity. |
| 6-(4-Fluoro-2-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK47214) | 4-fluoro-2-methylbenzenesulfonyl | C₁₃H₁₂FN₃O₂S | 293.32 | Fluorine substituent increases electronegativity; lower molecular weight. |
| 6-(3-Methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK43118) | 3-methylbenzenesulfonyl | C₁₃H₁₃N₃O₂S | 275.33 | Methyl group reduces steric hindrance; simpler sulfonyl substitution. |
| 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride | Chlorine at position 4 | C₆H₇Cl₂N₃ | 192.04 | Minimal substitution; hydrochloride salt improves solubility. |
| 6-(9H-Xanthene-9-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CM903592) | Xanthene carbonyl | Not provided | Estimated >350 | Bulky aromatic substituent; potential for enhanced π-π stacking interactions. |
*Calculated molecular weight based on formula.
Structural and Functional Differences
Steric Bulk: The 2,4-dichloro-5-methylbenzenesulfonyl group introduces significant steric hindrance, which may reduce metabolic degradation but could also limit membrane permeability compared to simpler analogs like BK43118 .
Synthetic Routes :
- The synthesis of pyrrolo-pyrimidines often involves alkylation or substitution reactions. For example, BK47214 and BK43118 are likely synthesized via sulfonylation of the pyrrolo-pyrimidine core, similar to methods described for related compounds in and .
- The target compound may require regioselective sulfonylation under controlled conditions due to the sterically demanding dichloro-methylbenzene group.
Physicochemical Properties: Solubility: The hydrochloride salt of 4-chloro-pyrrolo-pyrimidine () demonstrates improved aqueous solubility compared to neutral sulfonyl derivatives, highlighting the impact of salt formation .
Biological Activity
6-(2,4-Dichloro-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H18Cl2N4O3S
- Molecular Weight : 396.32 g/mol
- CAS Number : Not specified in the sources.
The compound exhibits several biological activities primarily through its interactions with various molecular targets:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression. It has been shown to affect pathways related to cell proliferation and survival.
- Receptor Binding : The compound has demonstrated binding affinity to various receptors, including those involved in stress response and inflammation. For instance, it has been noted for its antagonistic activity against corticotropin-releasing factor (CRF) receptors, which are crucial in stress-related disorders .
- Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
Biological Activity Data Table
Case Studies
- Cancer Treatment : A study evaluated the efficacy of the compound in various cancer models. The results indicated significant tumor growth inhibition compared to control groups. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
- Stress Response Modulation : In a model of chronic stress, administration of the compound resulted in reduced levels of adrenocorticotropic hormone (ACTH), suggesting its potential use in treating stress-related disorders by modulating neuroendocrine responses .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Metabolic Stability : Structure-activity relationship (SAR) studies revealed that modifications to the molecular structure can enhance metabolic stability while maintaining biological activity .
- Synergistic Effects : When combined with other therapeutic agents, the compound demonstrated synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
Q & A
Basic Research Question
- H NMR : Compare coupling constants and aromatic proton splitting patterns. For example, sulfonyl groups induce deshielding (~δ 7.5–8.5 ppm for aryl protons) .
- C NMR : Sulfonyl carbons appear at ~δ 110–120 ppm, while pyrrolopyrimidine carbons range from δ 140–160 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error. For regioisomers, diagnostic fragment ions (e.g., loss of SO) can differentiate positions .
Advanced Application : Use 2D NMR (COSY, HSQC) to map H-C correlations and confirm substitution patterns in complex mixtures.
What biological targets are associated with this compound, and how can its mechanism of action be evaluated?
Basic Research Question
- Target Identification : Structural analogs inhibit kinases (e.g., JAK, LCK) and apoptosis regulators (e.g., Bcl-xL) . Screen using kinase inhibition assays (IC values) or cellular apoptosis assays (e.g., caspase-3 activation) .
- Mechanistic Studies : Use SPR (surface plasmon resonance) for binding affinity measurements or X-ray crystallography to resolve target-ligand interactions .
Advanced Research : Develop isothermal titration calorimetry (ITC) protocols to quantify thermodynamic binding parameters (ΔG, ΔH) for SAR optimization .
How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced selectivity?
Advanced Research Question
- Core Modifications : Introduce substituents at the 5H position (e.g., morpholino groups) to improve solubility and reduce off-target effects .
- Sulfonyl Group Tuning : Replace 2,4-dichloro-5-methyl with electron-withdrawing groups (e.g., CF) to enhance kinase selectivity. shows that substituent bulkiness correlates with DPP4 inhibition .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and identify steric clashes with non-target proteins .
Data-Driven Strategy : Cross-reference IC data from kinase panels to map selectivity cliffs .
What strategies mitigate regioselectivity challenges during halogenation or sulfonylation?
Advanced Research Question
- Directing Groups : Use transient protecting groups (e.g., tert-butyl esters) to steer halogenation to the 4-position of the pyrrolopyrimidine core .
- Lewis Acid Catalysis : Employ ZnCl or FeCl to enhance electrophilic substitution at electron-rich positions .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (e.g., 4-chloro over 7-chloro isomers), while higher temperatures shift equilibria .
Validation : Monitor reaction progress via TLC and isolate intermediates for NMR analysis to confirm regiochemistry .
How should researchers address contradictions in biological activity data across different assay platforms?
Advanced Research Question
- Assay Validation : Compare results from biochemical (e.g., purified kinase) vs. cellular (e.g., proliferation) assays. For example, discrepancies may arise from cell permeability differences .
- Counter-Screening : Test against related targets (e.g., Bcl-2 for apoptosis studies) to rule out off-target effects .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends or outliers in reported IC values .
What computational tools predict the ADMET profile of this compound, and how can synthetic routes be adjusted to improve pharmacokinetics?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (target <3), solubility, and CYP450 inhibition .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., tert-butyl) at the sulfonyl group to enhance oral bioavailability .
- Metabolic Stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow oxidative metabolism .
How can researchers differentiate between polymorphic forms of this compound, and what impact do they have on biological activity?
Advanced Research Question
- Polymorph Screening : Use XRPD (X-ray powder diffraction) or DSC (differential scanning calorimetry) to identify crystalline forms .
- Activity Correlation : Compare dissolution rates and cellular uptake of polymorphs in vitro. highlights cocrystal strategies to stabilize active conformations .
What analytical methods quantify trace impurities (e.g., genotoxic sulfonate esters) in bulk batches?
Advanced Research Question
- LC-MS/MS : Detect sulfonate esters at ppm levels using MRM (multiple reaction monitoring) modes .
- Sample Preparation : Use SPE (solid-phase extraction) with hydrophilic-lipophilic balance (HLB) cartridges to concentrate impurities .
How can cryo-EM or X-ray crystallography resolve binding modes of this compound with low-resolution protein targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
